Cas no 16618-68-1 (3-Bromo-5-methoxyaniline)
3-Bromo-5-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-methoxyaniline
- 3-bromo-5-methyloxybenzenamine
- Benzenamine, 3-bromo-5-methoxy-
- 3-bromo-5-methoxybenzenamine
- 3-BroMo-5-Methoxy-phenylaMine
- 3-broMo-5-MethoxyaMinobenzene
- 3-Amino-5-bromoanisole, 5-Bromo-m-anisidine
- 3-Amino-5-bromoanisole
- 5-Bromo-m-anisidine
- 3-bromo-5-methoxy-aniline
- 3-bromo-5-methoxybenzeneamine
- FHUSNGUPJXGLPL-UHFFFAOYSA-N
- BCP20491
- STL555474
- BBL101678
- 8449AA
- AB65032
- SY042906
- AB0059235
- FT-0
- Z1065885484
- CS-B0549
- PS-5038
- AKOS016001973
- 16618-68-1
- MFCD11878497
- DTXSID40566731
- SCHEMBL378876
- 3-Bromo-5-methoxyaniline 98%
- EN300-67112
- DB-064603
- AU-004/40000567
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- MDL: MFCD11878497
- Inchi: 1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
- InChI Key: FHUSNGUPJXGLPL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)OC)N
Computed Properties
- Exact Mass: 200.97900
- Monoisotopic Mass: 200.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2
Experimental Properties
- Density: 1.531±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 285.8±20.0 ºC (760 Torr),
- Flash Point: 126.7±21.8 ºC,
- Solubility: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 35.25000
- LogP: 2.62110
3-Bromo-5-methoxyaniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Bromo-5-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043524-250mg |
3-Bromo-5-methoxyaniline |
16618-68-1 | 95% | 250mg |
£19.00 | 2022-02-28 | |
| Fluorochem | 043524-1g |
3-Bromo-5-methoxyaniline |
16618-68-1 | 95% | 1g |
£32.00 | 2022-02-28 | |
| Fluorochem | 043524-5g |
3-Bromo-5-methoxyaniline |
16618-68-1 | 95% | 5g |
£96.00 | 2022-02-28 | |
| Fluorochem | 043524-10g |
3-Bromo-5-methoxyaniline |
16618-68-1 | 95% | 10g |
£149.00 | 2022-02-28 | |
| TRC | B700435-10mg |
3-Bromo-5-methoxyaniline |
16618-68-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700435-50mg |
3-Bromo-5-methoxyaniline |
16618-68-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700435-100mg |
3-Bromo-5-methoxyaniline |
16618-68-1 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | OR40401-1g |
3-Bromo-5-methoxyaniline |
16618-68-1 | 97% | 1g |
£20.00 | 2025-02-20 | |
| Apollo Scientific | OR40401-5g |
3-Bromo-5-methoxyaniline |
16618-68-1 | 97% | 5g |
£58.00 | 2025-02-20 | |
| Apollo Scientific | OR40401-25g |
3-Bromo-5-methoxyaniline |
16618-68-1 | 97% | 25g |
£223.00 | 2025-02-20 |
3-Bromo-5-methoxyaniline Suppliers
3-Bromo-5-methoxyaniline Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-Bromo-5-methoxyaniline
3-Bromo-5-methoxyaniline: A Comprehensive Overview
3-Bromo-5-methoxyaniline (CAS No. 16618-68-1) is a versatile aromatic amine compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its bromine and methoxy substituents on the aromatic ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. Recent advancements in synthetic methodologies and its applications have further solidified its importance in modern chemical research.
The structure of 3-bromo-5-methoxyaniline consists of a benzene ring with an amino group (-NH2) at position 1, a bromine atom at position 3, and a methoxy group (-OCH3) at position 5. This specific substitution pattern imparts distinct electronic and steric properties to the molecule. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group creates a unique balance of reactivity, making it suitable for various nucleophilic and electrophilic aromatic substitution reactions. Recent studies have highlighted its role as a key intermediate in the synthesis of heterocyclic compounds, which are widely used in drug discovery and agrochemicals.
One of the most notable applications of 3-bromo-5-methoxyaniline is in the field of medicinal chemistry. Researchers have utilized this compound to develop potential leads for treating neurodegenerative diseases, such as Alzheimer's disease, by targeting specific enzymes involved in amyloid-beta production. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 3-bromo-5-methoxyaniline exhibit significant inhibitory activity against beta-secretase (BACE1), a key enzyme in Alzheimer's pathogenesis. These findings underscore the potential of this compound as a scaffold for developing novel therapeutic agents.
In addition to its pharmaceutical applications, 3-bromo-5-methoxyaniline has found utility in materials science, particularly in the synthesis of conductive polymers and organic semiconductors. Its ability to undergo polymerization under specific conditions has led to the development of materials with enhanced electronic properties. A recent breakthrough reported in *Advanced Materials* showcased how derivatives of this compound can be used to create high-performance organic field-effect transistors (OFETs), paving the way for next-generation electronic devices.
The synthesis of 3-bromo-5-methoxyaniline typically involves multi-step processes that combine nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods, such as the use of palladium catalysts, have significantly improved the efficiency and selectivity of these reactions. For example, researchers have employed Suzuki-Miyaura coupling reactions to synthesize this compound with high yields, demonstrating the potential for large-scale production in industrial settings.
From an environmental perspective, understanding the fate and toxicity of 3-bromo-5-methoxyaniline is crucial for its safe handling and application. Studies conducted by environmental chemists have revealed that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic ecosystems. However, further research is needed to assess its long-term effects on aquatic organisms and ecosystems.
In conclusion, 3-bromo-5-methoxyaniline (CAS No. 16618-68-1) stands as a testament to the versatility and potential of aromatic amine compounds in modern chemistry. Its unique structure, coupled with recent advancements in synthetic methodologies and applications across diverse fields, positions it as a key player in future chemical innovations. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
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